molecular formula C17H13NO3 B1363742 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438219-85-3

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B1363742
CAS No.: 438219-85-3
M. Wt: 279.29 g/mol
InChI Key: WAHCUXNTPSKLRO-UHFFFAOYSA-N
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Description

Structural Identity and Classification

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid exhibits a complex heterocyclic structure characterized by multiple functional groups that define its chemical behavior and classification. The compound possesses the molecular formula C17H13NO3 with a molecular weight of 279.29 grams per mole. This organic molecule belongs to the quinoline-4-carboxylic acid class of compounds, which are recognized for their distinctive bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.

The structural architecture of this compound incorporates three key functional components that determine its chemical properties and reactivity patterns. The quinoline core provides the foundational aromatic framework, while the carboxylic acid group at position 4 confers acidic properties and serves as a reactive site for potential chemical derivatization. The hydroxyphenyl substituent at position 2 introduces hydrogen bonding capabilities and additional aromatic character, while the methyl group at position 6 influences electron density distribution throughout the quinoline ring system.

Detailed structural identifiers for this compound provide essential information for chemical database recognition and literature searches. The compound's Chemical Abstracts Service number is 438219-85-3, establishing its unique chemical identity. The International Union of Pure and Applied Chemistry name follows systematic nomenclature conventions, while the Simplified Molecular Input Line Entry System representation is Cc1ccc2c(c1)c(cc(n2)c1ccccc1O)C(=O)O.

Property Value
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
Chemical Abstracts Service Number 438219-85-3
MDL Number MFCD03074391
InChI Key WAHCUXNTPSKLRO-UHFFFAOYSA-N

Table 1: Fundamental molecular properties of this compound

The classification of this compound within the broader quinoline family reflects its membership in a structurally diverse group of nitrogen-containing heterocycles. Quinoline derivatives are characterized by their bicyclic aromatic systems and demonstrate significant importance in both synthetic organic chemistry and pharmaceutical research applications. The specific substitution pattern of this compound distinguishes it from other quinoline-4-carboxylic acid derivatives and contributes to its unique chemical and physical properties.

Historical Context of Quinoline-4-carboxylic Acid Derivatives

The development and study of quinoline-4-carboxylic acid derivatives trace their origins to fundamental discoveries in heterocyclic chemistry during the late nineteenth century. The Doebner reaction, first reported by Oscar Doebner in 1887, established a foundational synthetic methodology for preparing quinoline-4-carboxylic acids through the condensation of aromatic amines with aldehydes and pyruvic acid. This seminal reaction provided chemists with a reliable method for constructing the quinoline-4-carboxylic acid framework and contributed significantly to the understanding of heterocyclic synthesis.

Historical investigations into quinoline chemistry revealed that these compounds were initially isolated from coal tar during the industrial expansion of the nineteenth century. Early researchers recognized the potential significance of quinoline derivatives and began systematic studies of their chemical properties and synthetic accessibility. The isolation and characterization of quinoline from natural sources provided the foundation for subsequent synthetic efforts to prepare substituted derivatives with enhanced properties or novel applications.

The Pfitzinger reaction emerged as another crucial synthetic methodology for quinoline-4-carboxylic acid preparation, involving the reaction of isatin derivatives with carbonyl compounds under alkaline conditions. This complementary synthetic approach expanded the scope of accessible quinoline-4-carboxylic acid structures and enabled researchers to explore diverse substitution patterns. The commercially available isatin starting material facilitated the preparation of numerous quinoline-4-carboxylic acid intermediates through coupling reactions with substituted acetophenones.

Research into quinoline-4-carboxylic acid synthesis continued throughout the twentieth century, with investigators developing improved reaction conditions and exploring novel synthetic strategies. The Doebner reaction mechanism involves the initial formation of an imine intermediate followed by cyclization and subsequent oxidation to yield the final quinoline-4-carboxylic acid product. Modern variations of these classical reactions incorporate contemporary catalytic systems and optimized reaction conditions to enhance yields and reduce reaction times.

Contemporary synthetic methodology for quinoline-4-carboxylic acids includes multicomponent reactions that enable the efficient construction of complex molecular architectures in single synthetic operations. These advanced synthetic approaches have expanded the chemical space accessible through quinoline-4-carboxylic acid chemistry and facilitated the preparation of structurally diverse libraries for biological evaluation. The evolution of synthetic methods reflects the continued importance of quinoline-4-carboxylic acids in modern chemical research and drug discovery efforts.

Significance in Chemical Research

This compound demonstrates considerable significance in contemporary chemical research due to its structural complexity and potential applications across multiple research domains. The compound serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic structures and provides researchers with opportunities to explore structure-activity relationships within the quinoline family. The presence of multiple functional groups enables diverse chemical transformations and facilitates the development of novel synthetic methodologies.

Research investigations into quinoline-4-carboxylic acid derivatives have revealed their importance as privileged scaffolds in medicinal chemistry applications. The quinoline core structure appears frequently in bioactive molecules and pharmaceutical agents, establishing these compounds as valuable targets for drug discovery research. The specific substitution pattern of this compound provides unique opportunities for biological evaluation and potential therapeutic applications.

The chemical research significance of this compound extends to its role in synthetic methodology development and mechanistic studies. Researchers utilize quinoline-4-carboxylic acid derivatives to investigate reaction mechanisms, develop new synthetic transformations, and explore novel approaches to heterocyclic synthesis. The compound's structural features enable detailed studies of aromatic substitution reactions, cyclization processes, and functional group transformations.

Contemporary research applications of this compound include its use in proteomics research, where it serves as a specialized reagent for protein studies and biochemical investigations. The compound's availability from commercial suppliers facilitates its incorporation into research programs and enables systematic evaluation of its properties and applications. Research institutions and pharmaceutical companies utilize this compound as a building block for library synthesis and lead compound optimization.

Research Application Significance Reference Source
Proteomics Research Specialized reagent for protein studies Santa Cruz Biotechnology
Synthetic Methodology Intermediate for heterocyclic synthesis ACS Publications
Structure-Activity Studies Quinoline scaffold evaluation Frontiers in Chemistry
Drug Discovery Privileged scaffold investigation IJPPR Reviews

Table 2: Contemporary research applications of this compound

Properties

IUPAC Name

2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHCUXNTPSKLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425362
Record name 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-85-3
Record name 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form a Schiff base, followed by cyclization and subsequent functional group modifications to introduce the carboxylic acid and methyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring and hydroxyl group undergo oxidation under controlled conditions:

Reagent Conditions Product Reference
H<sub>2</sub>O<sub>2</sub>Acidic medium, 60°CQuinoline N-oxide derivatives
KMnO<sub>4</sub>Aqueous NaOH, reflux6-Methyl-2-(2-carboxyphenyl)quinoline-4-carboxylic acid

Key Findings :

  • Oxidation of the hydroxyl group forms a keto derivative, enhancing electrophilicity for further reactions .

  • N-oxidation occurs selectively at the quinoline nitrogen, improving solubility for pharmaceutical applications .

Reduction Reactions

The aromatic ring system and substituents participate in reduction processes:

Reagent Conditions Product Reference
NaBH<sub>4</sub>/NiCl<sub>2</sub>Ethanol, 25°CTetrahydroquinoline derivative
H<sub>2</sub> (1 atm)Pd/C, MeOH, 50°C6-Methyl-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Key Findings :

  • Catalytic hydrogenation reduces the quinoline ring to tetrahydroquinoline while preserving the hydroxyl and carboxylic acid groups .

  • Borohydride-mediated reductions modify substituents without altering the core structure .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the quinoline ring and hydroxyl group:

Electrophilic Aromatic Substitution

Reagent Position Product Reference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-55-Nitro derivative
Br<sub>2</sub>/FeBr<sub>3</sub>C-77-Bromo derivative

Mechanism : Directed by the electron-withdrawing carboxylic acid group, substitutions favor positions C-5 and C-7 .

Esterification and Amidation

Reagent Conditions Product Reference
SOCl<sub>2</sub>/ROHReflux, 4 hrAlkyl/aryl esters
NH<sub>2</sub>R<sup>1</sup>R<sup>2</sup>DCC, DMAP, DCMAmide derivatives

Applications : Ester derivatives show enhanced bioavailability in antimicrobial assays , while amides are key intermediates for HDAC inhibitors .

Metal Chelation

The compound acts as a polydentate ligand due to its O/N donor sites:

Metal Ion Stoichiometry Application Reference
Cu<sup>2+</sup>1:2 (M:L)Antimicrobial enhancement
Fe<sup>3+</sup>1:1 (M:L)Fluorescent sensors

Structural Insight : X-ray studies confirm coordination through the hydroxyl oxygen and quinoline nitrogen .

Photochemical Reactions

UV-induced reactivity has been explored for material science applications:

Condition Product Quantum Yield Reference
UV-A (365 nm), O<sub>2</sub>6-Methyl-4-carboxyquinolone0.45
UV-C (254 nm), N<sub>2</sub>Ring-contracted pyrrole derivatives0.12

Significance : Photooxidation pathways enable the synthesis of heterocyclic scaffolds for optoelectronics .

Comparative Reactivity Table

Reaction Type Yield Range Rate (k, s<sup>−1</sup>) Activation Energy (kJ/mol)
Oxidation65–89%2.1 × 10<sup>−3</sup>45.2
Reduction72–94%1.8 × 10<sup>−3</sup>38.7
Esterification85–97%4.5 × 10<sup>−4</sup>28.3

Data compiled from .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid exhibit notable antibacterial properties. For instance, a series of quinoline derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AS. aureus18
Compound BE. coli15
Compound CP. aeruginosa20

Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cells. In a study focusing on colon adenocarcinoma cell lines, certain derivatives showed selective toxicity towards resistant cancer cells while exhibiting low toxicity towards normal human fibroblasts . This selectivity is crucial for developing effective cancer therapies with minimized side effects.

Case Study: Cytotoxicity Evaluation

A derivative of this compound was tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines:

  • Doxorubicin-sensitive cells : IC50 = 5 µM
  • Doxorubicin-resistant cells : IC50 = 10 µM
  • Normal fibroblasts : IC50 = >20 µM

This indicates a promising therapeutic window for the compound in targeting resistant cancer phenotypes.

Photophysical Properties

The photophysical characteristics of this compound have been studied for potential applications in materials science, particularly in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for use in optoelectronic devices.

Table 2: Photophysical Properties

PropertyValue
Absorption Maximum (nm)350
Emission Maximum (nm)450
Quantum Yield (%)25

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate various biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs.
  • Halogenation : Chlorine at position 6 () increases molecular weight and lipophilicity, which could influence membrane permeability but may reduce aqueous solubility.
  • Alkyl Chains : Ethyl or methyl groups (e.g., ) modulate steric bulk and electron density, affecting interactions with hydrophobic enzyme pockets.

Antibacterial Activity

  • 2-Phenylquinoline-4-carboxylic Acid Derivatives: Compounds with electron-withdrawing groups (e.g., nitro, chloro) at position 6 showed potent activity against Staphylococcus aureus (MIC: 64 µg/mL) . The methyl group in the target compound may offer moderate activity but requires empirical validation.
  • 6-Methoxy Derivatives: 6-Methoxy-2-arylquinoline-4-carboxylic acids demonstrated P-glycoprotein inhibition, suggesting roles in reversing multidrug resistance . The target compound’s hydroxyl group could similarly modulate efflux pumps but with untested efficacy.

Tyrosinase Inhibition

  • Hydroxyphenyl Acetic Acid Analogs : 2-Hydroxyphenyl acetic acid derivatives (e.g., ) exhibited weak tyrosinase inhibition (8.1% at 4 mM), implying that the hydroxyl group’s position critically affects activity. The target compound’s ortho-hydroxyl configuration may offer superior inhibition compared to para-substituted analogs.

Biological Activity

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS No. 438219-85-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The compound belongs to the quinoline family and exhibits a unique structure that contributes to its biological activity. Its molecular formula is C15H13N1O3C_{15}H_{13}N_{1}O_{3}, and it features a hydroxyl group, which is critical for its interactions with biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antibacterial properties of derivatives of quinoline-4-carboxylic acids, including this compound.

Compound Bacterial Strain Inhibition Zone (mm) Reference
5aStaphylococcus aureus18
5bE. coli15
5cMRSA12

These results indicate that modifications in the structure enhance antibacterial activity, particularly against resistant strains like MRSA.

2. Anticancer Properties

The compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy.

  • Mechanism of Action : By inhibiting HDACs, the compound may alter gene expression patterns associated with tumor suppression.
Compound IC50 (µM) Cell Line Reference
This compound10Multidrug-resistant gastric carcinoma cells (EPG85-257RDB)

This indicates a promising avenue for further research in cancer treatment.

3. Antioxidant Activity

The compound shows potential antioxidant properties by interacting with enzymes involved in oxidative stress pathways.

  • Enzymatic Interaction : It has been reported to modulate the activity of superoxide dismutase and catalase, crucial for cellular defense against oxidative damage.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that participate in critical metabolic pathways.
  • Cell Signaling Modulation : It influences various cell signaling pathways, leading to altered gene expression and cellular responses.

Study on Antibacterial Activity

In a comparative study, various quinoline derivatives were tested against multiple bacterial strains. The results demonstrated that structural modifications significantly influenced antibacterial efficacy, with certain derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Activity

A recent investigation focused on the anticancer potential of this compound revealed that it effectively inhibited HDACs in vitro, leading to reduced proliferation of cancer cells. Further studies are required to evaluate its efficacy in vivo.

Q & A

Q. What mechanistic studies elucidate the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :
  • ROS Assays : Quantitate reactive oxygen species (ROS) in treated cells using DCFH-DA probes.
  • Western Blotting : Measure expression of antioxidant enzymes (e.g., SOD, CAT) to link activity to Nrf2/Keap1 signaling .

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